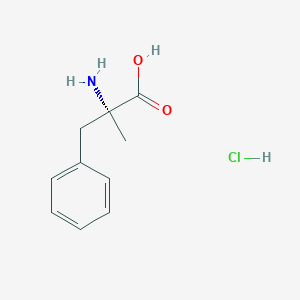

D-alpha-Me-Phe.HCl

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically coded amino acids. rsc.org Their significance lies in their ability to introduce novel chemical and physical properties into peptides and proteins, thereby expanding the functional repertoire of these essential biomolecules. rsc.orgenamine.net The incorporation of UAAs can enhance the stability, activity, and therapeutic potential of peptides, making them invaluable in drug discovery and protein engineering. rsc.orgnih.gov

Key contributions of unnatural amino acids include:

Modulating Peptide Properties: UAAs can alter the conformation, stability, and biological activity of peptides. enamine.net This allows for the fine-tuning of peptide-based drugs to improve their efficacy and pharmacokinetic profiles. sigmaaldrich.com

Probing Biological Systems: The unique chemical handles of UAAs, such as azides, alkynes, and ketones, enable precise, site-specific modifications of proteins. nih.gov This facilitates the study of protein structure and function in living systems. nih.gov

Developing Novel Therapeutics: Peptidomimetics, which are compounds that mimic the structure and function of peptides, often incorporate UAAs to enhance their drug-like properties, including improved stability against enzymatic degradation and better oral bioavailability. nih.govsigmaaldrich.com

Overview of D-alpha-Me-Phe.HCl as a Stereochemically Defined Amino Acid Derivative

This compound is a derivative of the natural amino acid phenylalanine, distinguished by the presence of a methyl group on the alpha-carbon and its specific D-isomeric configuration. This seemingly small modification has profound implications for its chemical and biological behavior.

Historical Context of α-Methylated Phenylalanine Research

Research into α-methylated amino acids, including α-methyl-phenylalanine, has a history rooted in the desire to create peptides with enhanced stability and predictable conformations. Early studies focused on the synthesis of these modified amino acids and their incorporation into peptide chains. researchgate.netptfarm.plrsc.orggoogle.com The introduction of an α-methyl group was found to restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures like helices and β-sheets. acs.org This conformational constraint is a key principle in the design of peptidomimetics with improved biological activity. acs.org

Role in Modulating Physicochemical and Biological Properties of Peptides

The incorporation of this compound into a peptide chain can significantly alter its properties:

Enhanced Proteolytic Stability: The α-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases. mdpi.com This increased resistance to enzymatic degradation is a critical attribute for therapeutic peptides, as it can prolong their half-life in the body. mdpi.com

Conformational Rigidity: The presence of the α-methyl group restricts the rotation around the peptide backbone, leading to a more rigid and predictable three-dimensional structure. acs.orgrsc.org This can be advantageous in designing peptides that bind to specific biological targets with high affinity and selectivity. mdpi.com

Altered Biological Activity: By influencing the conformation and stability of a peptide, the incorporation of D-alpha-Me-Phe can lead to significant changes in its biological function. For instance, it has been used to create analogues of naturally occurring peptides with enhanced or modified activities. acs.org Research has shown that methylation of peptides can significantly improve their cell permeability. acs.org

Research Findings on this compound

The unique properties of this compound have led to its use in a variety of research applications.

| Property | Description | Reference |

| Chemical Formula | C10H14ClNO2 | biosynth.com |

| Molecular Weight | 215.68 g/mol | biosynth.com |

| Appearance | White to off-white powder | chemimpex.com |

| Application | Peptide synthesis, neurological research | chemimpex.comsigmaaldrich.com |

| Research Area | Findings | Reference |

| Peptide Mimetics | Incorporation of α-methyl-phenylalanine into dipeptides has been shown to significantly improve metabolic stability and intestinal epithelial permeability. | acs.org |

| Enzyme Inhibition | α-Methylphenylalanine acts as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase. | wikipedia.org |

| Tumor Imaging | Radio-brominated α-methyl phenylalanine derivatives have been investigated for their potential as tumor imaging agents. | snmjournals.org |

| Peptide Conformation | α-Methylation promotes a more extended β-sheet conformation in peptides. | acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHZNOGXJPKDW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Alpha Me Phe.hcl and Its Derivatives

Stereoselective Synthesis Approaches for α-Methylated Phenylalanines

The construction of α,α-disubstituted amino acids, such as D-alpha-methylphenylalanine, presents a significant synthetic challenge due to the difficulty in creating a sterically hindered quaternary stereocenter with high enantioselectivity. nih.govlongdom.org

Synthesis of H-D-(α-Me)Phe-OH Precursors

The precursor to D-alpha-Me-Phe.HCl is the free amino acid, H-D-(α-Me)Phe-OH, also known as (R)-(+)-2-Amino-2-methyl-3-phenylpropionic acid. The stereoselective synthesis of this compound is critical. One established approach is the Strecker reaction, which involves the asymmetric addition of a cyanide source to a ketimine. longdom.org This method can be catalyzed by either metal complexes or organocatalysts to achieve high enantioselectivity. longdom.org

Another major strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral Schiff base derived from glycine and a chiral auxiliary can be deprotonated and then alkylated with benzyl (B1604629) bromide, followed by methylation. Hydrolysis of the resulting product under controlled conditions yields the desired α-methylated phenylalanine.

More direct methods involve the enantioselective amination of a suitable enolate. For example, an α-substituted propanoic acid derivative can be converted to its enolate and then treated with an electrophilic aminating agent in the presence of a chiral catalyst to install the amino group stereoselectively.

Preparation of this compound from D-alpha-Me-Phe-OH

The conversion of the free amino acid H-D-(α-Me)Phe-OH to its hydrochloride salt is a straightforward acid-base reaction. The standard procedure involves dissolving the amino acid in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and treating it with a stoichiometric amount of hydrochloric acid. The HCl can be added as a gas or as a solution in an organic solvent (e.g., HCl in dioxane or diethyl ether). The this compound salt typically precipitates from the solution or is isolated by evaporation of the solvent. This process is analogous to the final deprotection and isolation step in syntheses where acid-labile protecting groups are cleaved with 6 M HCl, yielding the amino acid hydrochloride directly.

Modern Enantioselective Methodologies for α,α-Disubstituted Amino Acids

Recent advancements in organic synthesis have provided powerful new tools for constructing α,α-disubstituted amino acids. nih.govresearchgate.net These modern approaches aim to improve efficiency, selectivity, and substrate scope.

Emerging strategies include:

Synergistic Enantioselective Catalysis: This involves the use of two catalysts that work in concert to control the stereochemical outcome of a reaction, often leading to higher enantioselectivity than either catalyst could achieve alone. nih.govresearchgate.net

Visible-Light-Mediated Photocatalysis: This technique uses light energy to drive chemical transformations under mild conditions, enabling novel bond formations that are difficult to achieve with traditional thermal methods. nih.govresearchgate.net

Catalytic Asymmetric Addition to α-Iminoesters: A notable example is the direct catalytic addition of acetonitrile (B52724) to α-iminoesters using a chiral N-heterocyclic carbene complex of iridium. This method provides access to α-cyanomethylated α,α-disubstituted amino acid derivatives with high enantiomeric enrichment. rsc.org

Iron-Catalyzed Direct α-Amination: A highly stereocontrolled method utilizes an iron catalyst for the direct α-amination of carboxylic acids. This approach is step-efficient, converting abundant feedstocks into valuable N-Boc-protected α,α-disubstituted α-amino acids in a single step. researchgate.net

These methods represent the cutting edge of amino acid synthesis, offering more sustainable and efficient routes to complex structures like D-alpha-Me-Phe. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for α,α-Disubstituted Amino Acids

| Methodology | Key Features | Catalyst Example | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Strecker Reaction | Addition of cyanide to ketimines | Chiral metal complexes or organocatalysts | Versatile, applicable to various ketimines | longdom.org |

| Catalytic Asymmetric Alkylation | Alkylation of chiral glycine enolates | Phase-transfer catalysts | Well-established, good control | nih.gov |

| Iridium-Catalyzed Acetonitrile Addition | Addition of acetonitrile to α-iminoesters | [Ir(cod)(OMe)]2 with chiral NHC ligand | Direct access to cyanomethylated derivatives | rsc.org |

| Iron-Catalyzed C-H Amination | Direct amination of carboxylic acids | (R,R)-FeBIP complex | High step-efficiency, uses earth-abundant metal | researchgate.net |

| Photocatalysis | Visible-light-driven reactions | Ruthenium or Iridium photoredox catalysts | Mild conditions, novel reactivity | nih.govresearchgate.net |

Synthesis of Fluorinated α-Methylphenylalanine Derivatives

The incorporation of fluorine into amino acids can significantly alter their biological properties. nih.gov Several methods exist for the synthesis of fluorinated α-methylphenylalanine derivatives.

From Fluorinated Building Blocks: A common strategy is to start with a commercially available fluorinated building block, such as a fluorinated benzyl bromide, and append the amino and carboxylate groups using established amino acid synthesis methods. nih.gov

Late-Stage Fluorination: This approach introduces the fluorine atom at a later step in the synthesis. For example, palladium-catalyzed site-selective fluorination of a C(sp³)–H bond can be achieved with the help of a directing group. nih.gov Nucleophilic fluorination using reagents like DAST on a hydroxyl-containing precursor is another option. beilstein-journals.org

Chiral Ni(II) Complex Alkylation: A powerful method for synthesizing various fluorinated amino acids involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with a fluorinated alkyl halide. beilstein-journals.org This technique has been used to prepare fluorinated phenylalanine analogs on a gram scale with excellent enantiomeric purity. beilstein-journals.org

Radiolabeling for PET Imaging: For applications in positron emission tomography (PET), radiofluorination is required. The synthesis of L-2-[¹⁸F]fluoro-alpha-methylphenylalanine ([¹⁸F]FAMP) has been achieved via a copper-mediated ¹⁸F-fluorination of a diaryliodonium salt precursor, followed by deprotection. researchgate.net

Incorporation into Peptidic Structures

The inclusion of sterically constrained amino acids like this compound into peptides is a key strategy for modulating peptide conformation and enhancing stability against enzymatic degradation.

Solution-Phase Peptide Synthesis Strategies Utilizing this compound

Solution-phase peptide synthesis (SPPS) remains a vital technique, particularly for large-scale synthesis and the incorporation of unusual amino acids. nih.govresearchgate.net The fundamental steps involve the protection of functional groups, activation of the carboxyl group, peptide bond formation, and deprotection. researchgate.net

When incorporating the bulky D-alpha-Me-Phe residue, the steric hindrance at the α-carbon can significantly slow down the coupling reaction. Therefore, highly efficient coupling reagents and optimized reaction conditions are necessary.

Key Considerations for Coupling:

Activation Method: The carboxylic acid of the incoming amino acid (or peptide segment) must be activated to facilitate amide bond formation. Common activating agents include carbodiimides (like DCC or EDC) often used with additives (like HOBt or HONb), and onium salts (like HBTU, HATU, or BOP). researchgate.netbeilstein-journals.org

Coupling Reagents: For particularly difficult couplings involving sterically hindered residues, more potent reagents may be required. For instance, titanium tetrachloride (TiCl₄) has been shown to be an effective condensing agent for peptide bond formation in pyridine, even with challenging substrates. mdpi.com

Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully optimized. Micro-flow technology has emerged as a tool to rapidly optimize these conditions and improve yields, even for challenging couplings. nii.ac.jp

Protecting Groups: Standard protecting groups like Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) are used for the N-terminus. researchgate.netbeilstein-journals.org The choice of protecting group strategy (e.g., Boc/Bzl vs. Fmoc/tBu) dictates the deprotection conditions used throughout the synthesis.

A typical solution-phase coupling step would involve reacting the N-protected peptide-acid with D-alpha-Me-Phe-ester (or amide) in the presence of a coupling reagent and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the hydrochloride salt and any acid formed during the reaction. nih.govnii.ac.jp

Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Examples | Mechanism | Notes | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Often used with additives (HOBt, HOAt) to reduce racemization | researchgate.net |

| Onium Salts | HBTU, HATU, BOP, PyBOP | Forms activated ester (e.g., HOBt or HOAt ester) | Highly efficient, fast reaction times, but can be expensive | researchgate.net |

| Phosphonium Salts | BOP, PyBOP | Similar to Uronium/Aminium salts | Effective but generates carcinogenic HMPA (BOP) | researchgate.net |

| Metal Halides | TiCl₄ | Lewis acid activation of the carboxylic acid | Effective for hindered couplings | mdpi.com |

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Protected D-alpha-Me-Phe

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. 20.210.105 The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach due to its use of milder cleavage conditions compared to the Boc/Bzl strategy. acs.orgresearchgate.net The Fmoc group protects the N-terminus of the amino acid and is notably labile to bases, such as piperidine (B6355638), which allows for its selective removal without affecting acid-labile side-chain protecting groups or the resin linker. wikipedia.orgnih.gov

The incorporation of α-methylated amino acids like D-alpha-methyl-phenylalanine (D-α-Me-Phe) into a peptide sequence is achieved using its Nα-Fmoc protected form, Fmoc-α-Me-D-Phe-OH. cymitquimica.com This derivative is stable under standard coupling conditions and is commercially available, facilitating its use in SPPS workflows. cymitquimica.compeptide.com The α-methyl group on the backbone can impart unique conformational constraints and increase resistance to proteolytic degradation. nih.gov

The general cycle of SPPS using Fmoc-α-Me-D-Phe-OH involves anchoring the first Fmoc-protected amino acid to a solid support resin, followed by iterative cycles of deprotection and coupling. 20.210.105 After the desired peptide sequence is assembled, a final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA), releases the peptide from the resin and removes the side-chain protecting groups. researchgate.net

Table 1: Typical Cycle for Fmoc-SPPS

| Step | Reagent/Solvent | Purpose | Duration |

|---|---|---|---|

| 1. Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc group. wikipedia.org | ~5-20 min |

| 2. Washing | DMF, DCM | Removal of excess piperidine and the dibenzofulvene-piperidine adduct. | Multiple washes |

| 3. Coupling | Fmoc-amino acid, Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt), DIPEA in DMF | Formation of the peptide bond with the next amino acid. nih.gov | 1-3 hours |

| 4. Washing | DMF, DCM | Removal of excess reagents and byproducts. | Multiple washes |

This table represents a generalized cycle. Specific conditions and reagents may vary based on the peptide sequence and scale.

The efficiency of each coupling and deprotection step is critical for the synthesis of high-purity peptides. acs.org The purity of the Fmoc-amino acid derivatives used is also paramount, as contaminants like free amino acids or dipeptides can lead to deletion or insertion sequences. nih.gov The use of Fmoc-α-Me-D-Phe-OH allows for the precise insertion of this non-proteinogenic amino acid, enabling the synthesis of peptidomimetics with tailored properties. chemicalbook.com

N-Methylation Procedures for Phenylalanine Derivatives in Peptide Synthesis

N-methylation of the peptide backbone is a significant modification in medicinal chemistry that can enhance a peptide's pharmacological profile, including its metabolic stability, cell permeability, and binding affinity. nih.govacs.org Several methods exist for the synthesis of N-methylated amino acids and their incorporation into peptides, either by preparing the N-methylated building block in solution or by performing the methylation directly on the solid-phase-bound peptide. acs.orgresearchgate.net

One of the most prevalent methods for on-resin N-methylation is a three-step procedure developed by Fukuyama and later refined by Miller and others. acs.orgresearchgate.net This process involves:

Sulfonylation: The free amine of the N-terminal amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. researchgate.netacs.org This is typically achieved using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine or N,N-diisopropylethylamine (DIPEA). acs.org

Methylation: The sulfonated nitrogen is then methylated. The Fukuyama-Mitsunobu reaction, using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate, is a common approach. researchgate.net Another method involves using a base such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a methyl source. acs.org

Desulfonylation: The o-NBS protecting group is selectively removed, typically with a thiol, such as 2-mercaptoethanol, and a base like DBU, to reveal the N-methylated amine, which is then ready for coupling to the next amino acid. researchgate.netacs.org

Recent advancements have focused on accelerating this procedure, reducing the total time from approximately 4 hours to under 40 minutes through the use of ultrasound or microwave assistance, without compromising the purity of the final product. acs.org

Alternatively, N-methylated amino acids can be prepared in solution and then used as building blocks in standard Fmoc-SPPS. acs.org A common solution-phase method is the reductive amination of phenylpyruvate. nih.gov Another approach involves the direct N-methylation of an Nα-protected phenylalanine, though this can sometimes lead to low yields or over-methylation. nih.govacs.org The choice of method often depends on the specific amino acid and the desired scale of synthesis, as no single procedure is universally optimal in terms of yield, cost, and number of steps. acs.org

Table 2: Comparison of N-Methylation Strategies for Phenylalanine

| Method | General Approach | Key Reagents | Phase | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fukuyama-Miller | On-resin protection, methylation, deprotection | o-NBS-Cl, Methylating agent (e.g., MeI, (MeO)₂SO₂), Thiol (e.g., 2-mercaptoethanol), Base (e.g., DBU) | Solid-Phase | Site-selective; compatible with Fmoc-SPPS. researchgate.net | Multi-step; can be time-consuming. acs.org |

| Reductive Ring Opening | Opening of a 5-oxazolidinone (B12669149) intermediate | TFA, Triethylsilane | Solution-Phase | Good for amino acids with aliphatic side chains. researchgate.net | May not be suitable for functionalized side chains. researchgate.net |

| Direct Methylation | Direct methylation of Nα-protected amino acid | Iodomethane, NaOH | Solution-Phase | Fewer steps. | Can result in low yields and over-methylation. nih.govacs.org |

| Reductive Amination | Biocatalytic conversion of a keto acid precursor | Phenylpyruvate, Methylamine, Imine reductase | Solution-Phase | Sustainable; can be highly enantioselective. nih.gov | Requires specific enzymes. |

D Alpha Me Phe.hcl As a Chiral Building Block in Advanced Organic Synthesis

Application in the Design and Synthesis of Conformationally Constrained Peptide Mimetics

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a major focus in medicinal chemistry. mdpi.com A key strategy in this field is the introduction of conformational constraints to lock the molecule in a specific three-dimensional arrangement, which can lead to enhanced potency, selectivity, and metabolic stability. nih.gov D-alpha-Me-Phe.HCl is a valuable tool in this endeavor due to the steric hindrance imposed by its α-methyl group.

Incorporating this compound into a peptide sequence restricts the rotational freedom around the peptide backbone, specifically the phi (Φ) and psi (Ψ) dihedral angles. uminho.pt This restriction helps to stabilize specific secondary structures, such as β-turns and helical folds. mdpi.comacs.org For instance, the introduction of α-methylated amino acids can favor the adoption of turn-like conformations, which are crucial for the biological activity of many peptides. mdpi.com By replacing a native amino acid with this compound, chemists can engineer peptidomimetics with well-defined secondary structures, a critical factor for effective interaction with biological targets like receptors and enzymes. uminho.pt

Furthermore, the use of D-amino acids, such as the D-enantiomer of α-methyl-phenylalanine, can introduce unique conformational preferences and also confer resistance to enzymatic degradation. cam.ac.ukfrontiersin.org The combination of the α-methyl group and the D-configuration provides a powerful approach to creating robust and bioactive peptide mimetics.

Role in the Development of α,α-Disubstituted Amino Acid Scaffolds

This compound is a primary example of an α,α-disubstituted amino acid, a class of compounds that has become increasingly important in drug discovery and biochemical research. researchgate.net These scaffolds are characterized by the presence of two substituents on the α-carbon, which imparts unique structural and biological properties. researchgate.netnih.gov The synthesis of molecules containing these motifs can be challenging due to steric hindrance. nih.gov

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains leads to significant conformational restrictions. mdpi.com This is because the presence of the additional α-substituent (the methyl group in this case) limits the accessible conformational space of the peptide backbone. uminho.pt This property is highly desirable for designing peptides with predictable and stable three-dimensional structures.

A systematic approach has been developed for the synthesis of diverse molecular scaffolds from α,α-disubstituted amino acids, demonstrating their utility as versatile building blocks. rsc.org These scaffolds can serve as starting points for the development of new lead compounds in drug discovery. The synthesis of α,α-disubstituted α-amino acids has seen remarkable advancements, including methods like the Strecker reaction and the alkylation of chiral synthons, to overcome the synthetic challenges they present. nih.govresearchgate.net

Table 1: Examples of Synthetic Methodologies for α,α-Disubstituted α-Amino Acids

| Synthetic Method | Description | Key Features |

| Strecker Synthesis | A three-component reaction involving a ketone, an amine, and a cyanide source to form an α-amino nitrile, which is then hydrolyzed to the amino acid. | Can be challenging for α,α-disubstituted amino acids due to the lower electrophilicity of ketimines. nih.gov |

| Alkylation of Chiral Enolates | Involves the deprotonation of a chiral amino acid derivative to form an enolate, which is then alkylated. | The use of chiral auxiliaries allows for stereoselective synthesis. researchgate.net |

| Asymmetric Phase-Transfer Catalysis | Utilizes a chiral phase-transfer catalyst to control the stereochemistry of the alkylation of a glycine-derived Schiff base. | Enables the enantioselective synthesis of α,α-disubstituted amino acids. |

Utility in Multicomponent Reactions and Cascade Processes for Chiral Entities

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly efficient and atom-economical, making them attractive for the construction of libraries of chiral compounds for drug discovery. researchgate.net this compound and its derivatives can be valuable components in such reactions.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. mdpi.com The use of chiral components, such as an amine derived from this compound, can lead to the synthesis of chiral products with a high degree of stereocontrol. The Ugi reaction is particularly useful for synthesizing sterically hindered peptides containing α,α-disubstituted amino acids. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. rsc.org Chiral building blocks like this compound can be employed to initiate or participate in these cascades, leading to the formation of complex chiral molecules with multiple stereocenters in a highly efficient manner. For example, a cascade process could involve an initial reaction at the amino or carboxyl group of this compound, followed by a series of cyclizations or rearrangements to build up a complex molecular framework.

Influence on Peptide Conformation and Stability

The incorporation of this compound into a peptide sequence has a profound impact on its conformational properties and stability. uminho.ptnih.gov The α-methyl group significantly restricts the main-chain dihedral angles (φ and ψ), forcing the peptide backbone to adopt specific, often turn-like, conformations. mdpi.comacs.org This conformational rigidity is a key factor in enhancing the biological activity of many peptides.

Furthermore, the presence of the α-methyl group provides steric shielding to the adjacent peptide bonds, making them less susceptible to cleavage by proteases. nih.gov This increased proteolytic stability is a major advantage for peptide-based therapeutics, as it can lead to a longer half-life in vivo. frontiersin.org The D-configuration of the amino acid also contributes to this enhanced stability, as proteases are typically specific for L-amino acids. frontiersin.org

A study on dehydropeptides demonstrated that the sequence and chirality of amino acids, including those with bulky side chains like phenylalanine, significantly affect their self-assembly and aggregation properties. mdpi.com Similarly, the introduction of an α-methyl group, as in this compound, would be expected to have a strong influence on the intermolecular interactions that govern peptide assembly. Research has also shown that non-covalent interactions involving the aromatic ring of α-methyl-phenylalanine can be utilized to stabilize peptide structures, offering a novel stapling strategy. nih.gov

Table 2: Effects of this compound Incorporation on Peptides

| Property | Influence of this compound | Rationale |

| Conformation | Induces specific turn-like or helical structures. mdpi.com | Steric hindrance from the α-methyl group restricts backbone flexibility. uminho.pt |

| Proteolytic Stability | Increases resistance to enzymatic degradation. frontiersin.orgnih.gov | The α-methyl group sterically shields the peptide bond, and the D-enantiomer is not recognized by many proteases. frontiersin.org |

| Biological Activity | Can enhance or modify biological activity. | By constraining the peptide into its bioactive conformation. |

| Self-Assembly | Influences aggregation and fibril formation. mdpi.com | Alters intermolecular interactions due to steric and conformational effects. |

Structure Activity Relationship Sar Studies of Peptides Incorporating D Alpha Me Phe.hcl

Modulation of Peptide Backbone Conformation and its Biological Implications

The introduction of D-alpha-Me-Phe into a peptide sequence can profoundly alter its conformational preferences. This is primarily due to the steric hindrance imposed by the alpha-methyl group, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. msu.edu This restriction can lead to more defined and stable secondary structures.

The alpha-helix and beta-sheet are the most common secondary structure motifs in proteins. rsc.org They are stabilized by hydrogen bonds between backbone atoms. khanacademy.org The incorporation of D-alpha-Me-Phe can influence the formation and stability of these structures. While α-helices are typically formed from a continuous stretch of amino acids, β-sheets consist of hydrogen bonds between non-continuous stretches of the peptide chain. libretexts.orgbyjus.com

β-turns are crucial structural motifs that allow a peptide chain to reverse its direction, and they are often stabilized by an intramolecular hydrogen bond. acs.org The incorporation of D-alpha-Me-Phe can strongly promote the formation of β-turns. nih.gov Specifically, α-methylated amino acids like D-alpha-Me-Phe are well-suited to occupy the i+2 position of a β-turn. nih.gov

In tetrapeptide amides containing two α-methylphenylalanine residues, X-ray crystallography has revealed that the peptides adopt helical conformations stabilized by two consecutive β-turns. uzh.ch This demonstrates the potent turn-inducing properties of this modified amino acid. The stabilization of β-turns can lead to more compact and pre-organized peptide conformations, which can be beneficial for receptor binding by reducing the entropic penalty upon binding. upc.edu

This increased rigidity can be advantageous for several reasons. It can lead to higher binding affinity for a specific receptor by pre-organizing the peptide into its bioactive conformation. upc.edu Furthermore, increased rigidity can enhance metabolic stability by making the peptide less susceptible to proteolytic degradation. acs.org However, excessive rigidity can also be detrimental, as some degree of flexibility is often required for a ligand to adapt to the binding pocket of its receptor. biorxiv.org

Influence on β-Turn Formation and Stabilized Conformations

Receptor Binding and Selectivity Profiles

The conformational changes induced by D-alpha-Me-Phe have significant implications for how a peptide interacts with its target receptors, affecting both binding affinity and selectivity.

The opioid receptor system comprises several receptor subtypes, including the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govguidetopharmacology.org Peptides that interact with these receptors are of great interest for the development of analgesics and other therapeutics. The incorporation of D-alpha-Me-Phe into opioid peptides has been explored to modulate their binding profiles.

For instance, in studies of endomorphin-2 analogues, which are highly selective for the μ-opioid receptor, the introduction of modified phenylalanine residues at specific positions was shown to be critical for bioactivity. nih.gov The conformation of the peptide, influenced by these residues, dictates its interaction with the receptor. While specific data on D-alpha-Me-Phe in this context is limited in the provided search results, the general principle of using sterically hindered amino acids to control conformation and thus receptor affinity and selectivity is well-established. For example, the replacement of phenylalanine with other residues in opioid peptides can significantly alter their binding affinities for μ, δ, and κ receptors. nih.gov

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| [D-Ala2,Me-Phe4,Gly-ol5]enkephalin (DAMGO) | Subnanomolar | - | - |

| Endomorphin-2 | 9.6 ± 0.98 | - | - |

| [ΔZPhe4]EM-2 | 8.4 ± 1.2 | > 10,000 | - |

Data derived from studies on various opioid peptide analogues. nih.govacs.org Note that specific data for D-alpha-Me-Phe.HCl was not available in the provided search results.

The melanocortin receptor system includes five subtypes (MC1R to MC5R) that are involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. nih.gov The melanocortin-4 receptor (MC4R) is a key regulator of appetite and energy balance. nih.gov The modification of melanocortin peptides with unnatural amino acids has been a major focus of research to develop potent and selective ligands.

The substitution of L-phenylalanine with D-phenylalanine at position 7 of α-melanocyte-stimulating hormone (α-MSH) is a well-known modification that dramatically increases potency at melanocortin receptors. acs.org Further modifications, including the introduction of a methyl group on the alpha-carbon, have been investigated. For example, in the development of agonists for the glucagon-like peptide-1 receptor (GLP-1R), Cα-methylation of phenylalanine was found to be a key contributor to improved potency. mdpi.com

In the context of MC4R, the conformation of the peptide ligand is critical for binding and activation. Cryo-electron microscopy studies of MC4R in complex with peptide agonists have revealed the importance of specific interactions between the ligand and the receptor. nih.gov The incorporation of D-alpha-Me-Phe can influence the orientation of key pharmacophoric groups, such as the arginine and tryptophan residues in the core "His-Phe-Arg-Trp" sequence of melanocortin agonists, thereby affecting binding affinity and functional activity. acs.org Studies on backbone-cyclized melanocortin peptides have suggested that N-methylation of D-phenylalanine can impact activity and selectivity, likely through conformational effects. nih.gov

| Compound | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| Ac-His-DPhe-Arg-Trp-NH2 | - | 17 |

| MTII | - | - |

| SHU9119 | - | Antagonist |

Data derived from studies on various melanocortin peptide analogues. acs.org Note that specific data for this compound was not available in the provided search results.

Apelin Receptor Affinity and Signaling Modulation (e.g., Gα12 pathways)

The incorporation of D-alpha-methyl-phenylalanine and its derivatives into apelin receptor (APJ) ligands has been a key strategy for modulating their binding affinity and signaling functions. The apelin receptor, a class A G-protein coupled receptor (GPCR), activates multiple signaling cascades upon binding its ligand, including the Gαi and Gα12 pathways. The C-terminal phenylalanine residue (Phe13) of apelin-13 (B560349) is a critical site for receptor interaction, and modifications at this position can significantly alter the ligand's pharmacological profile.

Research into apelin-13 analogues has shown that substitution at the Phe13 position with α,α-disubstituted residues, such as the structurally related D-α-methyl-tyrosine derivative (d-α-Me-Tyr(OBn)), is highly favorable. This modification can lead to a substantial increase in binding affinity for the apelin receptor. For instance, while the native apelin-13 has a binding affinity (Ki) of 0.7 nM, analogues incorporating these constrained amino acids have demonstrated affinities in the sub-nanomolar range, as low as 0.08 nM.

Furthermore, these modifications have been shown to modulate G-protein signaling pathways. Analogues containing d-α-Me-Tyr(OBn) at the C-terminus are among the most potent known activators of the Gα12 pathway. The Gα12 pathway is involved in cellular processes such as cytoskeletal reorganization. For example, an apelin-13 analogue where the Pro12-Phe13 sequence was replaced by 1Nal-d-α-Me-Tyr(OBn) (referred to as Dbzg in some studies) exhibited an EC50 of 2.8 nM for Gα12 activation, a significant increase in potency compared to native apelin-13 (EC50 of 43 nM). This demonstrates that the steric constraints imposed by the α-methyl group in the D-configuration can lock the side chain into a conformation that is highly favorable for receptor binding and specific signaling pathway activation.

| Compound | Modification (at Pro12-Phe13) | Binding Affinity (Ki, nM) | Gα12 Activation (EC50, nM) | Reference |

|---|---|---|---|---|

| Apelin-13 (Ape13) | Native Sequence | 0.7 | 43 | |

| Analogue 47 | Aia-Phe | 0.08 | - | |

| Analogue 53 | 1Nal-d-α-Me-Tyr(OBn) | 0.08 | 2.8 |

Integrin Receptor Antagonism Studies (e.g., αVβ3, αIIbβ3)

Integrin receptors, particularly αVβ3 and αIIbβ3, are crucial targets in the development of therapies for conditions ranging from cancer to thrombosis. Many integrin antagonists are based on the Arg-Gly-Asp (RGD) peptide sequence, which mimics the natural binding motif of extracellular matrix proteins. The structure-activity relationships of these RGD peptides have been extensively studied, with a key finding being the importance of incorporating D-amino acids to enhance potency and selectivity.

Specifically, the inclusion of a D-phenylalanine (D-Phe) residue adjacent to the RGD motif has proven to be a successful strategy. A prominent example is Cilengitide, a cyclic RGD pentapeptide (Arg–Gly–Asp–{D-Phe}–{N-methyl-Val}) that acts as a potent antagonist of αVβ3 and αVβ5 integrins. Similarly, other cyclic RGD peptides like cyclo(Arg-Gly-Asp-D-Phe-Lys) have demonstrated high affinity for αVβ3 and the ability to block its function. The D-configuration of the phenylalanine residue is critical for orienting the peptide backbone and side chains into a conformation that fits optimally into the receptor's binding pocket.

While the use of D-Phe is well-established in this field, specific studies detailing the incorporation and effects of D-alpha-Me-Phe in αVβ3 or αIIbβ3 antagonists are not prominent in the reviewed literature. The additional α-methyl group in D-alpha-Me-Phe would further restrict the conformational freedom of the peptide backbone, a strategy often used to improve binding affinity and selectivity. However, without direct experimental data, its impact on the activity of RGD-based integrin antagonists remains theoretical. The established success of D-Phe underscores the therapeutic potential of D-amino acids in this class of antagonists.

| Compound | Structure | Target Integrin(s) | Activity | Reference |

|---|---|---|---|---|

| Cilengitide | Cyclic(Arg-Gly-Asp-D-Phe-N(Me)Val) | αVβ3, αVβ5 | Potent Antagonist | |

| Cyclo(RGDfK) | Cyclic(Arg-Gly-Asp-D-Phe-Lys) | αVβ3 | Selective Inhibitor | |

| MK-0429 | Non-peptide RGD-mimetic | αVβ3 | Potent, Selective Antagonist |

Structure-Stability Relationships: Enhancing Metabolic Stability

A primary challenge in the development of peptide-based drugs is their inherent susceptibility to enzymatic degradation, which leads to poor metabolic stability and short in vivo half-lives. The incorporation of D-alpha-Me-Phe is a powerful chemical strategy to overcome this limitation.

Resistance to Proteolytic Degradation in Peptide Analogues

The introduction of a methyl group onto the α-carbon of an amino acid residue creates significant steric hindrance. This modification shields the adjacent peptide bonds from the active sites of proteolytic enzymes (proteases), which are often highly specific for L-amino acid substrates and particular backbone conformations. Peptides containing Cα-methylated residues, such as D-alpha-Me-Phe, are therefore significantly more resistant to proteolytic cleavage.

Studies on bradykinin (B550075) B1 receptor antagonists demonstrated that analogues containing α-methyl-L-phenylalanine were resistant to in vitro degradation by purified angiotensin-converting enzyme (ACE). Furthermore, when combined with Nα-acetylation at the N-terminus, these peptides also showed resistance to degradation by aminopeptidases from human plasma. The D-configuration of the amino acid can further enhance this protective effect, as many endogenous proteases are stereospecific for L-amino acids. The dual modification of D-chirality and α-methylation in D-alpha-Me-Phe thus provides a robust strategy for stabilizing peptides against a wide range of enzymatic degradation pathways, a crucial step in designing peptides with improved therapeutic potential.

Implications for In Vitro and In Vivo Pharmacokinetics

The enhanced metabolic stability conferred by D-alpha-Me-Phe has profound and direct implications for the pharmacokinetic profile of a peptide drug. By resisting proteolytic degradation, the peptide can persist in circulation for a longer duration, leading to an extended plasma half-life (t1/2) and improved bioavailability.

This effect is clearly illustrated in studies of apelin-13 analogues. The native peptide is rapidly degraded in vivo, with a half-life of less than 5 minutes. However, analogues modified with constrained amino acids, including the structurally similar d-α-Me-Tyr(OBn), exhibit vastly improved pharmacokinetic profiles. These modified peptides have shown remarkable stability in rat plasma, with in vitro half-lives extending to over 7 hours. This enhanced stability in plasma is a strong indicator of improved in vivo pharmacokinetics, suggesting that the peptide will have a longer duration of action and greater exposure in the body after administration. The improved metabolic stability and resulting favorable pharmacokinetics are key advantages that make D-alpha-Me-Phe and similar modified amino acids highly valuable components in the design of next-generation peptide therapeutics.

| Compound | Key Modification | Stability in Rat Plasma (t1/2) | Reference |

|---|---|---|---|

| Apelin-13 (Ape13) | Native Peptide | ~30 minutes | |

| Analogue with N-alkyl bond | N-alkylation at Pro12-Phe13 | > 7 hours | |

| Analogue 47 | Pro12-Phe13 replaced by Aia-Phe | 7.3 hours | |

| Analogue 53 | Pro12-Phe13 replaced by 1Nal-d-α-Me-Tyr(OBn) | 5.8 hours |

Biological and Pharmacological Investigations of D Alpha Me Phe.hcl Containing Compounds

Evaluation of Agonist and Antagonist Activities in Peptide Analogues

The introduction of D-α-Me-Phe into peptide analogues has been instrumental in developing potent and selective receptor antagonists and in modulating agonist activity. The conformational constraint imposed by the α-methyl group can significantly alter the binding affinity and intrinsic activity of peptides at their target receptors.

One notable area of investigation is the development of kinin B1 receptor antagonists. The substitution of phenylalanine with α-methyl-L-phenylalanine ([αMe]Phe) in position 5 of a bradykinin (B550075) (BK) analogue, resulted in a significant enhancement of antagonistic potency. For instance, the analogue AcLys-[(αMe)Phe5,D-betaNal7, Ile8]desArg9BK (designated as R 892) demonstrated a two-fold increase in antagonistic activity at both human and rabbit B1 receptors compared to its non-methylated counterpart. ahajournals.org This compound proved to be a selective and highly potent B1 receptor antagonist with no agonist activity. ahajournals.org The Nα-acetylation of these (αMe)Phe analogues was found to be crucial for their potency. ahajournals.org

In the realm of opioid receptor modulation, the stereochemistry of α-methylphenylalanine derivatives plays a critical role in determining receptor selectivity and efficacy. Diastereoisomers of H-Tyr-(D or L)-NMePhe-Phe-Phe-NH2, where NMePhe is N-alpha-methylphenylalanine, were found to be µ-receptor-selective agonists in the guinea pig ileum assay. nih.gov Conversely, other studies on cyclic opioid peptide analogues showed that Nα-alkylation at the third position with Nα-methylphenylalanine (NαMePhe) was detrimental to activity. nih.gov The incorporation of α-methylphenylalanine has also been explored in cyclic pentapeptides based on endomorphin-2, where it influenced µ-opioid receptor affinity and agonist activity. researchgate.net

The following table summarizes the activity of representative peptide analogues containing α-methylphenylalanine:

| Peptide Analogue | Target Receptor | Activity | Reference |

| AcLys-[(αMe)Phe5,D-betaNal7, Ile8]desArg9BK (R 892) | Kinin B1 Receptor | Potent and selective antagonist | ahajournals.orgnih.gov |

| Lys-Lys-[(αMe)Phe5,D-betaNal7, Ile8]desArg9BK (R 913) | Kinin B1 Receptor | Antagonist | nih.gov |

| AcLys-Lys-[(αMe)Phe5,D-betaNal7, Ile8]desArg9BK (R 914) | Kinin B1 Receptor | Potent antagonist | nih.gov |

| H-Tyr-(D or L)-NMePhe-Phe-Phe-NH2 | µ-Opioid Receptor | Selective agonist | nih.gov |

| Dmt-c[D-Lys-Phe-MePhe-Asp]NH2 | µ/κ-Opioid Receptor | Strong agonist | researchgate.net |

Studies on Specific Biological Pathways and Molecular Targets

The unique structural features of D-α-Me-Phe have led to its use in probing and modulating specific biological pathways and molecular targets, ranging from enzyme inhibition to neurochemical processes and inflammatory responses.

Enzyme Activity Modulation (e.g., Phenylalanine Hydroxylase Inhibition)

Alpha-methylphenylalanine is a known inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. nih.govwikipedia.org This inhibitory action has been utilized in animal models to induce hyperphenylalaninemia, mimicking the metabolic state of phenylketonuria (PKU). nih.govnih.gov In newborn mice, α-methyl-D,L-phenylalanine was shown to inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours. nih.gov This inhibition is a critical tool for studying the pathophysiology of PKU and for evaluating potential therapeutic strategies. nih.gov Furthermore, α-methyl-L-phenylalanine acts as a competitive inhibitor of the decarboxylation of L-tryptophan by aromatic L-amino acid decarboxylase. tandfonline.com

Neurochemical Investigations: Cerebral Uptake and ATP Diphosphohydrolase Modulation

Compounds containing α-methylphenylalanine have been central to various neurochemical investigations. α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier into the central nervous system. wikipedia.org Studies have shown that meta-substituted phenylalanine analogs, including the meta-methylphenylalanine isomer, exhibit increased LAT-1 activity and greater brain uptake compared to their ortho- and para-isomers. nih.gov

The effects of α-methylphenylalanine have also been examined in the context of experimental hyperphenylalaninemia. In rats subjected to chemically induced hyperphenylalaninemia using α-methylphenylalanine and phenylalanine, the activity of ATP diphosphohydrolase (apyrase) in synaptosomes from the cerebral cortex was significantly increased. nih.gov This enzyme is involved in the metabolism of the neurotransmitter ATP, and its modulation by phenylalanine and its analogues may be related to the neurological dysfunction observed in hyperphenylalaninemia. nih.gov Additionally, in vitro studies have investigated the impact of α-methylphenylalanine on the phosphorylation of cytoskeletal cerebral proteins. nih.gov

Anti-Inflammatory and Analgesic Potential through Peptide Mimetics

The incorporation of D-α-Me-Phe and related structures into peptide mimetics has shown promise in generating compounds with anti-inflammatory and analgesic properties. Apolipoprotein A-I (apoA-I) mimetic peptides, for example, have demonstrated significant anti-inflammatory effects. nih.govnih.govd-nb.infothecmmr.org These peptides can bind to pro-inflammatory oxidized lipids with high affinity, which is believed to be a key mechanism for their anti-inflammatory action. nih.gov

Furthermore, the development of potent and selective kinin B1 receptor antagonists containing α-methyl-L-phenylalanine, such as the previously mentioned R 892, has direct implications for analgesia. ahajournals.orgnih.gov These antagonists can efficiently inhibit hypotension induced by the B1 receptor agonist desArg9BK, highlighting their potential in managing pain and inflammation where B1 receptors are upregulated. nih.gov The analgesic effects of various opioid peptide analogues, some of which incorporate modifications like α-methylation, have also been extensively studied. ekb.eg

Advanced Spectroscopic and Computational Approaches in Conformational Analysis

X-ray Crystallography for Solid-State Conformational Elucidation

Studies on peptides incorporating α,α-disubstituted α-amino acids, including (αMe)Phe, have demonstrated their propensity to adopt helical conformations. uzh.chscispace.com X-ray diffraction analysis of tetrapeptide amides containing two (αMe)Phe units revealed that they form 3(10)-helical conformations stabilized by consecutive β-turns. uzh.chscispace.com A significant finding from these studies is that, unlike proteinogenic amino acids, the configuration of (αMe)Phe does not dictate the screw sense of the helix. uzh.chscispace.com

In one study, the crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate was determined. The compound, derived from H-D-(a-Me)Phe-OH, crystallized in a monoclinic system, providing detailed bond lengths and angles. researchgate.netresearchgate.net Such high-resolution structural data for the amino acid itself is fundamental for accurately modeling its behavior within a peptide chain.

Furthermore, the crystal structure of para-methyl-l-phenylalanine has been shown to exhibit complex behavior, including a commensurately modulated superstructure with seven molecules in the asymmetric unit at 230 K. acs.org This modulation is lost at 100 K, leading to a structure with one molecule in the asymmetric unit and disorder in the phenyl ring orientations. acs.org While this is the L-enantiomer, it highlights the intricate solid-state packing that can be influenced by subtle changes to the phenylalanine structure.

The solid-state conformation of peptides containing D-α-Me-Phe is crucial for understanding their intermolecular interactions and packing in a crystalline environment. This information serves as a vital benchmark for computational models and for interpreting data from solution-state studies.

Table 1: Crystallographic Data for a D-α-Me-Phe Derivative

| Parameter | Value |

| Compound | (R)-α-methylphenylalanine methylester hydrochloride monohydrate |

| Formula | C11H18ClNO3 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 12.757(2) |

| b (Å) | 6.865(1) |

| c (Å) | 7.999(1) |

| β (°) | 108.8(1) |

| V (ų) | 663.2 |

| Z | 2 |

| Data sourced from Crisma et al. (1997). researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational behavior of peptides in solution. thieme-connect.de For peptides containing D-α-Me-Phe, NMR studies, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining solution-state structures and understanding their flexibility.

The incorporation of α,α-dialkyl amino acids like D-α-Me-Phe significantly restricts the available conformational space of a peptide. pnas.org NMR studies on peptides containing such residues have confirmed their tendency to induce specific secondary structures. For instance, in a study of endomorphin-2 analogues, the presence of a related residue, (Z)-α,β-didehydro-phenylalanine, led to a folded β-turn structure in DMSO-d6 solution, as evidenced by strong sequential NOEs. nih.gov Similar effects are anticipated for D-α-Me-Phe due to its steric bulk.

In peptides designed to form β-hairpins, the dispersion of backbone NH and CαH chemical shifts in the ¹H NMR spectrum is a key indicator of a well-structured peptide in solution. pnas.org The presence of D-α-Me-Phe can help to stabilize such structures. Two-dimensional MAS-¹H NOESY spectra of phenylalanine derivatives bound to model membranes have shown cross peaks between the aromatic protons and lipid acyl chain protons, indicating the insertion depth of the aromatic ring into the membrane. nih.gov This type of analysis is directly applicable to peptides containing D-α-Me-Phe to understand their membrane interactions.

The analysis of through-bond J-couplings and through-space NOEs allows for the determination of torsional angles (φ, ψ) and interproton distances, which are then used to calculate a family of solution structures consistent with the experimental data. mdpi.com For linear peptides, which are often highly flexible, the presence of D-α-Me-Phe can reduce the number of accessible conformations, leading to a more defined structure in solution. thieme-connect.de

Table 2: Typical NMR Observables for Conformational Analysis

| NMR Parameter | Information Gained |

| Chemical Shifts (¹H, ¹³C) | Local electronic environment, secondary structure type (α-helix vs. β-sheet) |

| J-Couplings (e.g., ³J(HN,Hα)) | Dihedral angle (φ) constraints |

| Nuclear Overhauser Effects (NOEs) | Interproton distances (< 5 Å), defining spatial proximity |

| Temperature Coefficients of Amide Protons | Solvent exposure and hydrogen bonding patterns |

| This table summarizes general applications of NMR in peptide conformational analysis. |

Circular Dichroism (CD) Spectroscopy in Peptide Secondary Structure Studies

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides and proteins in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com The distinct secondary structure elements—α-helices, β-sheets, turns, and random coils—all have characteristic CD spectra. khanacademy.org

The incorporation of D-amino acids, such as D-α-Me-Phe, can have a profound impact on the CD spectrum of a peptide. Peptides containing only L-amino acids and those containing D-amino acids can be mirror images in their CD spectra, reflecting their opposite chirality. researchgate.netplos.org This is a key consideration when analyzing peptides containing D-α-Me-Phe.

CD spectroscopy is particularly useful for studying how environmental factors like solvent, temperature, and pH affect the conformation of a peptide. subr.edu For example, a study on a self-assembling peptide made of D-amino acids showed a transition from a β-sheet to an α-helix conformation with increasing temperature. plos.org

In the context of D-α-Me-Phe-containing peptides, CD spectroscopy can be used to:

Confirm the presence of ordered secondary structures, such as helices or β-sheets, which are often induced by the sterically hindered amino acid. nih.govresearchgate.net

Monitor conformational transitions as a function of environmental conditions.

For instance, the CD spectrum of a peptide adopting a β-hairpin conformation typically shows a negative band around 220 nm. pnas.org The introduction of D-α-Me-Phe to stabilize such a structure would be expected to produce a distinct CD signal indicative of this fold.

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) of Key Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |

| β-Sheet | Negative band at ~217 nm, positive band at ~195 nm |

| Random Coil | Strong negative band below 200 nm |

| Note: These are general characteristics; the exact positions and intensities can vary. mdpi.com |

Computational Chemistry and Molecular Dynamics Simulations in Peptide Design

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the conformational landscape of peptides and for guiding the design of new peptide-based therapeutics. physics.gov.az For peptides containing non-standard amino acids like D-α-Me-Phe, computational approaches provide a powerful means to explore the structural consequences of such modifications.

MD simulations can model the dynamic behavior of a peptide in a solvent environment over time, providing insights into its flexibility, conformational preferences, and the stability of secondary structures. researchgate.net These simulations start from an initial structure, which can be derived from experimental data (like X-ray crystallography or NMR) or built as a hypothetical model (e.g., a standard α-helix or β-sheet). mdpi.com The forces between atoms are described by a force field, and the equations of motion are integrated to simulate the peptide's trajectory. frontiersin.org

In the context of D-α-Me-Phe, computational studies can:

Generate Ramachandran plots to visualize the sterically allowed φ and ψ torsion angles, demonstrating the conformational restrictions imposed by the α-methyl group. pnas.org

Predict the most stable conformations of a peptide containing D-α-Me-Phe and compare their energies.

Simulate the folding or aggregation process of these peptides. frontiersin.org

Calculate theoretical CD or NMR spectra from the simulated structures for direct comparison with experimental data.

For example, MD simulations can be used to assess the stability of a β-hairpin or a helical structure in a peptide containing D-α-Me-Phe by monitoring the hydrogen bonding patterns and root-mean-square deviation (RMSD) from the initial structure over the course of the simulation. researchgate.netuit.no These computational insights, when validated by experimental data from X-ray, NMR, and CD, provide a comprehensive understanding of the structural impact of incorporating D-α-Me-Phe into a peptide sequence.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for α-Methylated Unnatural Amino Acids

The synthesis of enantiomerically pure α-methylated amino acids like D-alpha-Me-Phe.HCl is a significant chemical challenge. acs.org Traditional methods often require complex, multi-step procedures or resolutions of racemic mixtures, which can be inefficient. google.com Consequently, a major research thrust is the creation of novel, efficient, and highly stereoselective synthetic routes.

Recent advancements focus on catalytic enantioselective methods, which promise higher yields and better atom economy. nature.comnih.gov One promising area is the use of chiral catalysts in asymmetric synthesis. ingentaconnect.com For instance, researchers have developed processes using chiral phase-transfer catalysts for the alkylation of alanine (B10760859) derivatives. acs.org Another innovative approach involves the asymmetric α-halogenation of isoxazolidin-5-ones catalyzed by spirocyclic binaphthyl-based ammonium (B1175870) salts, which can serve as precursors to α-arylated amino acids. researchgate.netacs.org

Enzymatic synthesis is also a rapidly growing field. Threonine aldolases, both l- and d-specific, have been successfully used for the synthesis of various β-hydroxy-α,α-dialkyl-α-amino acids with excellent stereocontrol at the α-quaternary center. nih.gov A subsequent chemical step, such as a Birch-type reduction, can then remove the β-hydroxy group to yield the desired enantiopure α-methyl amino acid, as demonstrated in the synthesis of L-α-methyl-phenylalanine. nih.gov Furthermore, engineered enzymes like D-amino acid oxidases are being explored for the synthesis of unnatural α-amino acids from primary amines through oxidative cyanation. rsc.org These biocatalytic methods offer the advantages of mild reaction conditions and high selectivity. researchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Asymmetric Halogenation | Maruoka's spirocyclic ammonium salts, N-chlorosuccinimide | Provides chiral α-halogenated precursors to α-aryl amino acids. | researchgate.net |

| Chemo-enzymatic Synthesis | d-Threonine aldolase, Birch reduction | Creates β-hydroxy-α-methyl-α-amino acids with high stereoselectivity, followed by reductive removal of the hydroxyl group. | nih.gov |

| Intramolecular Nitrene Insertion | Iron or rhodium catalysts | A two-step method converting abundant carboxylic acids into chiral α-amino acids with high stereocontrol. | nature.com |

| Oxazolidinone Intermediate | N-protected amino acid, aldehyde, Lewis acid | Forms a cis-oxazolidinone intermediate with high diastereoselectivity for subsequent modification. | google.com |

Expanded Applications in Rational Drug Design and Peptide Therapeutics

The primary utility of this compound in drug design lies in its ability to enhance the properties of therapeutic peptides. ingentaconnect.com The α-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the metabolic stability and in vivo half-life of the peptide. acs.org This modification is a cornerstone of creating "peptidomimetics"—molecules that mimic natural peptides but have improved drug-like properties. researchgate.net

Incorporating this compound and other α-methylated amino acids forces the peptide backbone into specific, constrained conformations. acs.org This conformational rigidity can lock a peptide into its biologically active shape, leading to higher receptor affinity and selectivity. acs.orgresearchgate.net For example, replacing L-amino acids with their D-counterparts, like D-Phe, is a known strategy to improve the pharmacokinetic properties of peptides. mdpi.comnih.gov This has been successfully applied in the development of opioid peptide analogs, where the inclusion of D-amino acids at specific positions leads to a remarkable increase in antinociceptive efficacy. mdpi.com

Recent research has focused on using this compound in the design of inhibitors for challenging targets like protein-protein interactions (PPIs). For instance, it has been incorporated into peptides targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov It is also a component of difelikefalin, an FDA-approved kappa-opioid receptor (KOR) agonist, where the D-Phe moiety is a crucial pharmacophore for binding activity. mdpi.com The development of stapled peptides, which use non-proteinogenic amino acids to create a rigid helical structure, further enhances cellular uptake and stability, opening new avenues for intracellular drug targets. nih.gov

Exploration of New Pharmacological Targets for this compound Containing Biomolecules

While this compound has a proven track record with established targets like GPCRs (e.g., opioid receptors), researchers are now exploring its use to engage novel pharmacological targets. The conformational control offered by this amino acid makes it an ideal tool for designing highly specific ligands to probe the function of less-understood proteins.

One emerging area is the development of inhibitors for enzymes that have been traditionally difficult to target, such as proteases involved in viral replication or inflammatory diseases. The stability imparted by this compound allows for the creation of robust peptide-based inhibitors that can withstand the proteolytic environment where these enzymes are active. For instance, α-ketoamides, which can be part of a larger molecule containing unnatural amino acids, have been used to target serine or cysteine residues in enzymes like phospholipases and proteases. acs.org

Furthermore, peptides containing this compound are being used to create ligands for orphan receptors—receptors whose endogenous ligand is unknown. By creating libraries of conformationally constrained peptides, researchers can screen for molecules that bind to these receptors, helping to elucidate their biological function and validate them as potential new drug targets. The unique structural properties of this compound-containing peptides allow for the design of molecules with specific shapes that may fit into binding pockets inaccessible to standard L-amino acid peptides.

Integration of this compound into Advanced Bioconjugation and Material Science Applications

The applications of this compound are extending beyond therapeutics into the realms of bioconjugation and material science. Bioconjugation involves covalently linking a biomolecule, like a peptide, to another moiety to create a hybrid with new functions, such as in antibody-drug conjugates (ADCs). rsc.orgrsc.org The stability and defined conformation of peptides containing this compound make them excellent scaffolds for attaching imaging agents, targeting ligands, or cytotoxic payloads. researchgate.net For example, a cyclic RGD peptide containing D-Phe has been conjugated to antibodies to target integrins expressed on cancer cells. rsc.org

In material science, self-assembling peptides are being designed to form novel nanomaterials like nanotubes, nanofibers, and hydrogels. nih.gov The incorporation of this compound can influence the self-assembly process, leading to materials with unique structural and mechanical properties. These peptide-based materials have potential applications in tissue engineering, regenerative medicine, and as controlled-release drug delivery systems. uga.edu The predictable conformations induced by this compound allow for precise control over the nanoscale architecture of the resulting material.

Moreover, the development of new ligation chemistries—reactions that join molecules together—is expanding the toolkit for incorporating these modified peptides. acs.org Techniques like "click chemistry" are being used to attach peptides containing this compound to polymer surfaces, nanoparticles, and other biomaterials, creating functionalized systems for diagnostics and targeted drug delivery. uga.eduescholarship.org

Q & A

Q. What ethical considerations apply when using this compound in animal studies?

- Methodological Answer :

- Dose Justification : Conduct pilot PK/PD studies to establish MTD (maximum tolerated dose).

- 3Rs Compliance : Apply ARRIVE 2.0 guidelines for humane endpoints and sample size minimization.

- Conflict Disclosure : Declare any funding sources tied to commercial analogs in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.